2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Overview
Description
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1211526-44-1 . It has a molecular weight of 207.09 . The IUPAC name for this compound is 2-(5-bromo-1,3-thiazol-2-yl)ethanamine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, can be achieved via the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction is typically carried out in ethanol and monitored by TLC .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The InChI code for this compound is 1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 207.09 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Studies on thiazole derivatives, including similar structures to 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, demonstrate their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively bind to metal surfaces, such as iron, offering protection against corrosion. This application is crucial for extending the lifespan of metal components in various industrial settings (Kaya et al., 2016).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are significant for medical research. Compounds similar to this compound have been synthesized and tested against various bacteria and fungi. These compounds exhibit comparable activity to standard antibiotics like Streptomycin and Benzyl penicillin, highlighting their potential in developing new antimicrobial agents (Reddy & Reddy, 2010).
Novel Compound Synthesis
Research has focused on synthesizing novel imidazo[2,1-b]thiazol-5-amine derivatives through a one-pot, four-component reaction. This process demonstrates the versatility of thiazole derivatives in creating diverse molecular structures, which can be essential for pharmaceutical development and other chemical industries (Mahdavi et al., 2012).
Structural Analysis and Noncovalent Interactions
Investigations into the noncovalent interactions within N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provide insights into their stability and reactivity. Such studies are vital for understanding the molecular foundations of potential drug candidates, enabling the design of more effective therapeutic agents (El-Emam et al., 2020).
Microwave-assisted Synthesis
The development of microwave-assisted synthetic methods for thiazole derivatives underscores the advancements in chemical synthesis techniques. These methods offer more efficient and environmentally friendly approaches to producing complex organic molecules, including thiazole-based compounds (Kamila et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s worth noting that thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Safety and Hazards
The safety information for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
Thiazole derivatives, including 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQIXIIEQJKRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.